molecular formula C7H4BrNO3 B8764304 Methyl 4-bromo-5-cyanofuran-2-carboxylate CAS No. 648412-57-1

Methyl 4-bromo-5-cyanofuran-2-carboxylate

Cat. No.: B8764304
CAS No.: 648412-57-1
M. Wt: 230.02 g/mol
InChI Key: KPXZMJOVIGEKMD-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-cyanofuran-2-carboxylate is a useful research compound. Its molecular formula is C7H4BrNO3 and its molecular weight is 230.02 g/mol. The purity is usually 95%.
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Properties

CAS No.

648412-57-1

Molecular Formula

C7H4BrNO3

Molecular Weight

230.02 g/mol

IUPAC Name

methyl 4-bromo-5-cyanofuran-2-carboxylate

InChI

InChI=1S/C7H4BrNO3/c1-11-7(10)5-2-4(8)6(3-9)12-5/h2H,1H3

InChI Key

KPXZMJOVIGEKMD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(O1)C#N)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 46.55 g (0.20 mol) of methyl 4-bromo-5-formyl-2-furoate in 465 mL of acetonitrile was added 15.28 g (0.22 mol) of hydroxylamine hydrochloride. To this suspension 96.6 mL (1.2 mol) of pyridine was added dropwise over a period of 35 min, at 20-25° C. After 90 min stirring neat trifluoroacetic anhydride (67.72 mL, 0.48 mol) was dropped in over 45 min at room temperature. After 2.5 hours stirring the reaction mass was poured in a mixture of HCl 1 M (0.75 L) and ethyl acetate (0.75 L); the aqueous layer was extracted again with 0.45 L of ethyl acetate. The organic extracts were washed with 0.45 L of 2 M HCl and the aqueous layer was back extracted with 0.3 L of ethyl acetate. The combined organic extracts were concentrated under reduced pressure to dryness. This crude material was dissolved in 100 mL of ethanol 95° and treated dropwise with 150 mL of water under efficient stirring at 40°-45° C. The resulting suspension was cooled to 0/+4° C. for 1 hour then filtered to afford, after drying, 44.2 g of product as light cream solid.
Quantity
46.55 g
Type
reactant
Reaction Step One
Quantity
15.28 g
Type
reactant
Reaction Step One
Quantity
465 mL
Type
solvent
Reaction Step One
Quantity
96.6 mL
Type
reactant
Reaction Step Two
Quantity
67.72 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.75 L
Type
solvent
Reaction Step Four
Quantity
0.75 L
Type
solvent
Reaction Step Four

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